Clindamycin Palmitate Hydrochloride

Quality Control Analytical Chemistry Pharmaceutical Manufacturing

Clindamycin Palmitate Hydrochloride is the hydrochloride salt of the 2-palmitate ester prodrug of clindamycin—a water-soluble, orally bioavailable lincosamide antibiotic specifically designed for liquid pediatric formulations. Unlike clindamycin hydrochloride or phosphate, this palmitate ester prodrug is microbiologically inactive in vitro and requires intestinal esterase hydrolysis to release active clindamycin. Its unique micelle-mediated aqueous solubility at 25°C enables stable, concentrated oral solutions that are unattainable with other salt forms. With USP potency ≥540 µg/mg, ≥98% chromatographic purity, and a well-characterized pharmacokinetic profile (87.6% oral bioavailability), it is the definitive reference standard for developing and validating pediatric oral suspensions, chewable/dispersible tablets, and ANDA filing. Cannot be interchanged with other clindamycin salts for liquid dosage forms.

Molecular Formula C34H64Cl2N2O6S
Molecular Weight 699.9 g/mol
CAS No. 25507-04-4
Cat. No. B000379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin Palmitate Hydrochloride
CAS25507-04-4
Synonyms7-chloro-7-deoxylincomycin palmitate
7-chlorolincomycin palmitate
Cleocin palmitate
clindamycin palmitate
clindamycin palmitate hydrochloride
Molecular FormulaC34H64Cl2N2O6S
Molecular Weight699.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl
InChIInChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29+,30-,31+,32+,34+;/m0./s1
InChIKeyGTNDZRUWKHDICY-DJHAJVGHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin Palmitate Hydrochloride (CAS 25507-04-4): Water-Soluble Prodrug for Oral Clindamycin Therapy


Clindamycin Palmitate Hydrochloride is the hydrochloride salt of the 2-palmitate ester prodrug of clindamycin, a semi-synthetic lincosamide antibiotic derived from lincomycin [1]. It is designed as a water-soluble oral prodrug that is microbiologically inactive in vitro; upon oral administration, it undergoes rapid hydrolysis by intestinal esterases to release the active parent compound, clindamycin, which exerts antibacterial activity by binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis [2]. The palmitate ester modification enhances lipophilicity and alters the physicochemical and biopharmaceutical properties of the molecule relative to the parent clindamycin base and other salt forms, specifically tailoring it for liquid oral dosage forms .

Why Clindamycin Palmitate Hydrochloride Cannot Be Simply Substituted with Clindamycin HCl or Phosphate in Oral Liquid Formulations


Clindamycin Palmitate Hydrochloride cannot be directly interchanged with other clindamycin salts—such as clindamycin hydrochloride or clindamycin phosphate—in oral liquid formulations due to fundamental differences in physicochemical properties, bioactivation requirements, and pediatric formulation design. The palmitate hydrochloride is specifically engineered as a water-soluble ester prodrug that is inactive in vitro and requires enzymatic hydrolysis in the gastrointestinal tract to liberate active clindamycin, whereas clindamycin hydrochloride is already active and formulated as capsules, not suspensions [1]. Moreover, the palmitate salt exhibits unique solubility characteristics, including micelle formation at 25°C that dramatically enhances aqueous solubility compared to other esters, and has distinct stability and compatibility requirements for reconstituted oral solutions [2]. These differences critically impact formulation feasibility, dosing accuracy, palatability, and bioequivalence, meaning that a simple molar substitution would fail to meet the specific technical requirements for pediatric suspensions and other liquid oral dosage forms [3].

Quantitative Evidence for Selecting Clindamycin Palmitate Hydrochloride Over Other Clindamycin Salts and Esters


USP Potency Specification: Minimum 540 μg Clindamycin per mg

Clindamycin Palmitate Hydrochloride has a defined USP potency specification of not less than 540 µg of clindamycin (C₁₈H₃₃ClN₂O₅S) per mg [1]. This contrasts with clindamycin hydrochloride, where approximately 1.13 g of the hydrochloride is equivalent to 1 g of clindamycin [2].

Quality Control Analytical Chemistry Pharmaceutical Manufacturing

Oral Bioavailability of Clindamycin Palmitate Hydrochloride vs. Clindamycin Hydrochloride

Blood level studies comparing clindamycin palmitate HCl with clindamycin hydrochloride demonstrate that both drugs reach their peak active serum concentrations at the same time, indicating a rapid and complete hydrolysis of the palmitate prodrug in vivo [1]. The oral bioavailability of clindamycin from the palmitate prodrug is estimated at 87.6% [2], compared to approximately 90% for clindamycin hydrochloride capsules [3].

Pharmacokinetics Bioavailability Formulation Science

Micelle-Mediated Aqueous Solubility of Clindamycin 2-Palmitate Hydrochloride vs. Lincomycin 2-Palmitate

Clindamycin 2-palmitate hydrochloride exhibits unusually high aqueous solubility at 25°C due to micelle formation, with a critical micelle concentration (CMC) that is relatively low [1]. In contrast, the closely related lincomycin 2-palmitate has a Krafft point of approximately 43°C, below which it does not form micelles and remains largely insoluble [2].

Physical Pharmacy Solubility Formulation Development

Pediatric Pharmacokinetic Parameters: Clindamycin Palmitate HCl Oral Solution

In pediatric patients weighing 50-100 lbs, administration of clindamycin palmitate HCl oral solution at doses of 2, 3, or 4 mg/kg every 6 hours resulted in mean peak clindamycin serum concentrations of 1.24, 2.25, and 2.44 μg/mL, respectively, one hour after the first dose [1]. The average serum half-life in this population was approximately 2 hours [2].

Pediatric Pharmacology Pharmacokinetics Dose Optimization

Bioequivalence of Clindamycin Palmitate Hydrochloride Chewable Tablets vs. Dispersible Tablets

A bioequivalence study in 20 healthy volunteers compared a chewable tablet formulation of clindamycin palmitate hydrochloride to a reference dispersible tablet. The relative bioavailability of the chewable tablet was 96.3% [1].

Bioequivalence Formulation Comparison Regulatory Science

Palatability-Enabled Pediatric Dosing: Cherry-Flavored Oral Solution vs. Parenteral Alternatives

Clindamycin palmitate hydrochloride is formulated as a cherry-flavored granule for reconstitution into an oral solution, with each 5 mL containing the equivalent of 75 mg clindamycin [1]. This palatable liquid formulation is specifically designed for pediatric patients, in contrast to clindamycin phosphate injection (150 mg/mL) which requires parenteral administration and clindamycin hydrochloride capsules which are unsuitable for young children [2].

Pediatric Formulation Taste Masking Patient Compliance

Optimal Procurement and Application Scenarios for Clindamycin Palmitate Hydrochloride Based on Differential Evidence


Development and Manufacturing of Pediatric Oral Antibiotic Suspensions

The unique micelle-mediated aqueous solubility of clindamycin palmitate hydrochloride at room temperature (unlike lincomycin palmitate) [1] enables the production of stable, concentrated oral solutions. Its palatable cherry flavor and weight-based dosing (e.g., 2-4 mg/kg q6h yielding predictable serum levels of 1.24-2.44 μg/mL) [2] make it the salt form of choice for pediatric formulations where patient compliance and accurate dosing are paramount.

Bioequivalence Studies and Generic Formulation Development

The well-characterized pharmacokinetic profile and established bioequivalence parameters (e.g., relative bioavailability of 96.3% for chewable vs. dispersible tablets) [3] make clindamycin palmitate hydrochloride a reference standard for developing and validating new oral dosage forms. Its USP potency specification (≥540 μg/mg) provides a definitive quality benchmark for analytical method development and batch release testing [4].

Preclinical Research Requiring Oral Clindamycin Administration in Animal Models

The water-soluble prodrug form facilitates accurate oral dosing in animal studies where parenteral administration is impractical. The established dose-bioavailability relationship (87.6% oral bioavailability) [5] and the availability of validated PBPK models for interspecies extrapolation [6] support translational research in infectious disease models.

Pharmaceutical Quality Control and Reference Standard Procurement

The USP monograph provides specific assay methods, potency requirements (≥540 μg/mg), pH range (2.8-3.8 for a 10 mg/mL solution), and impurity limits [4]. Procuring material that meets these compendial standards is essential for laboratories performing release testing, stability studies, or method validation for clindamycin palmitate hydrochloride-containing products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clindamycin Palmitate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.